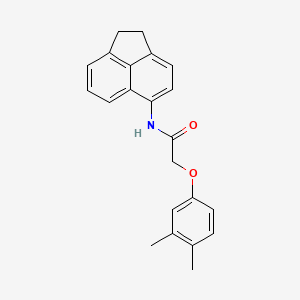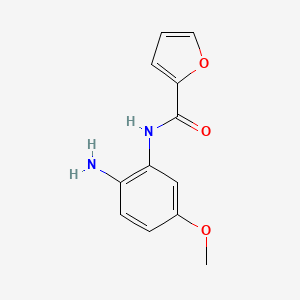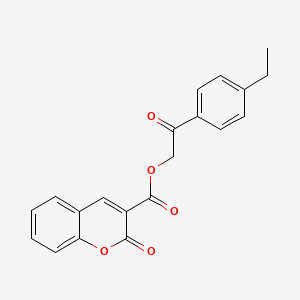![molecular formula C16H13ClF3NO2 B5706409 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5706409.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide, also known as CTMP, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. CTMP belongs to the family of phenylacetamide derivatives and is structurally similar to methylphenidate, a commonly used medication for attention deficit hyperactivity disorder (ADHD).
作用机制
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters in the synapse. This results in increased stimulation of the central nervous system, leading to improved cognitive function and increased alertness. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has a longer half-life than methylphenidate, which may lead to a more sustained effect on the brain.
Biochemical and Physiological Effects
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been shown to have a similar biochemical and physiological effect to methylphenidate. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased stimulation of the central nervous system. This can result in improved cognitive function, increased alertness, and increased motivation. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has also been shown to have potential side effects, including increased heart rate and blood pressure, decreased appetite, and insomnia.
实验室实验的优点和局限性
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has several advantages as a pharmacological tool for scientific research. It has a longer half-life than methylphenidate, which may lead to a more sustained effect on the brain. It is also more potent than methylphenidate, which may allow for lower doses to be used in experiments. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide also has several limitations. It has potential side effects, which may confound experimental results. It is also a controlled substance, which may limit its availability for research purposes.
未来方向
There are several future directions for research on N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. One direction is to investigate the potential therapeutic uses of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide in the treatment of ADHD and other cognitive disorders. Another direction is to investigate the potential use of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide as a cognitive enhancer in healthy individuals. Additionally, further research is needed to investigate the potential side effects of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide and to determine the optimal dose and administration route for scientific research purposes.
合成方法
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction between 4-chloro-3-(trifluoromethyl)aniline and 3-methylphenol to form the intermediate 4-chloro-3-(trifluoromethyl)phenol. The intermediate is then reacted with chloroacetyl chloride to form the final product, N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide. The purity of the compound can be improved through recrystallization.
科学研究应用
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been used in several scientific research studies due to its potential as a pharmacological tool. It has been shown to have a similar mechanism of action to methylphenidate, but with a longer half-life and greater potency. N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide has been used in studies investigating the effects of dopamine and norepinephrine reuptake inhibition on behavior and cognition. It has also been used in studies investigating the role of the prefrontal cortex in decision-making and impulsivity.
属性
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-10-3-2-4-12(7-10)23-9-15(22)21-11-5-6-14(17)13(8-11)16(18,19)20/h2-8H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWKMZMKJZPWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5706341.png)



![3-isopropoxy-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5706360.png)
![2-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5706372.png)
![1-(methylsulfonyl)-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5706379.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-methylglycinamide](/img/structure/B5706384.png)
![1-[2-(3-isopropoxyphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5706397.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5706403.png)
![methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5706416.png)
![methyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5706419.png)